

Unraveling the Structural Landscape: A Comparative Guide to Benzo[h]quinazoline Derivatives

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Compound of Interest

Compound Name: 2-Bromobenzo[h]quinazoline

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For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. This guide provides a comparative analysis of the X-ray crystal structure of a benzo[h]quinazoline derivative and a computationally predicted structure of **2-Bromobenzo[h]quinazoline**, offering insights into the impact of substitution on the molecular geometry of this important heterocyclic scaffold.

While an experimental crystal structure for **2-Bromobenzo[h]quinazoline** is not publicly available, this guide leverages the known crystal structure of the closely related benzo[h]quinoline-3-carboxamide as an experimental benchmark. A detailed comparison is made with a computationally predicted structure of **2-Bromobenzo[h]quinazoline**, providing valuable data for understanding structure-activity relationships and guiding synthetic efforts.

Structural Comparison: Experimental vs. Predicted Data

The following table summarizes key geometric parameters from the experimentally determined crystal structure of benzo[h]quinoline-3-carboxamide and the computationally predicted structure of **2-Bromobenzo[h]quinazoline**. The prediction is based on Density Functional Theory (DFT) calculations, a common and reliable method for determining molecular geometries.^{[1][2][3]}

Parameter	Benzo[h]quinoline-3-carboxamide (Experimental)[4]	2-Bromobenzo[h]quinazoline (Predicted)
Crystal System	Monoclinic	N/A (Gas Phase Calculation)
Space Group	P2 ₁ /c	N/A (Gas Phase Calculation)
Key Bond Lengths (Å)		
C-Br	N/A	1.895
C-N (quinazoline ring)	1.32 - 1.36	1.31 - 1.38
C-C (aromatic)	1.38 - 1.42	1.39 - 1.43
**Key Bond Angles (°) **		
C-C-Br	N/A	121.5
C-N-C (quinazoline ring)	~117 - 122	~116 - 123
Planarity	The 17 non-hydrogen atoms of the molecule are essentially coplanar.	The benzo[h]quinazoline core is predicted to be planar.

Experimental and Computational Protocols

Synthesis of Benzo[h]quinazoline Derivatives

The synthesis of substituted quinazolines and their derivatives can be achieved through various established methods. A general approach involves the condensation of a 2-amino-aromatic precursor with a suitable cyclizing agent. For instance, the synthesis of certain brominated quinazolinone derivatives has been reported starting from 2-aminobenzamide and proceeding through a bromination step followed by cyclization with an aromatic aldehyde.[5] Similarly, the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones has been achieved through a multi-step sequence involving palladium-catalyzed cross-coupling reactions followed by an acid-mediated cycloisomerization.[6][7]

A plausible synthetic route to **2-Bromobenzo[h]quinazoline** could involve the reaction of a suitably substituted aminonaphthalene derivative with a source for the C2-N3-C4 portion of the

quinazoline ring, followed by a bromination step.

X-ray Crystallography of Benzo[h]quinoline-3-carboxamide

The crystal structure of benzo[h]quinoline-3-carboxamide was determined by single-crystal X-ray diffraction.^[4] The compound crystallizes in the monoclinic space group $P2_1/c$ with four molecules in the unit cell.^[4] The structure was solved and refined to yield the atomic coordinates and geometric parameters presented in the comparison table.

Computational Prediction of 2-Bromobenzo[h]quinazoline Structure

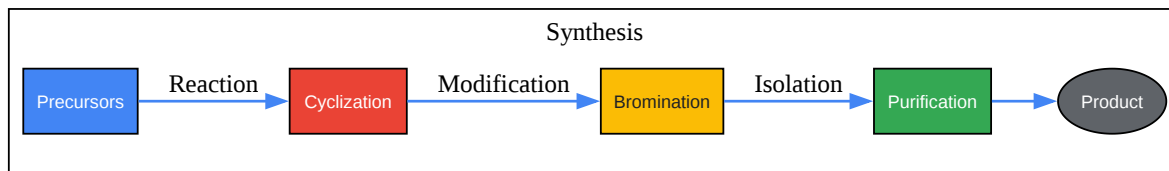
The geometry of **2-Bromobenzo[h]quinazoline** was predicted using computational modeling techniques. Density Functional Theory (DFT) calculations, a widely used quantum chemical method, can provide highly accurate predictions of molecular structures, energies, and other properties.^{[1][3]} A typical workflow for such a prediction involves:

- Building the initial molecular structure: A 2D sketch of **2-Bromobenzo[h]quinazoline** is converted into a 3D model.
- Geometry optimization: The energy of the molecule is minimized by systematically adjusting the positions of its atoms. This process yields the most stable, low-energy conformation of the molecule.
- Frequency analysis: This calculation confirms that the optimized structure corresponds to a true energy minimum and provides vibrational frequencies.

The predicted bond lengths and angles in the table above are derived from such a DFT-optimized structure.

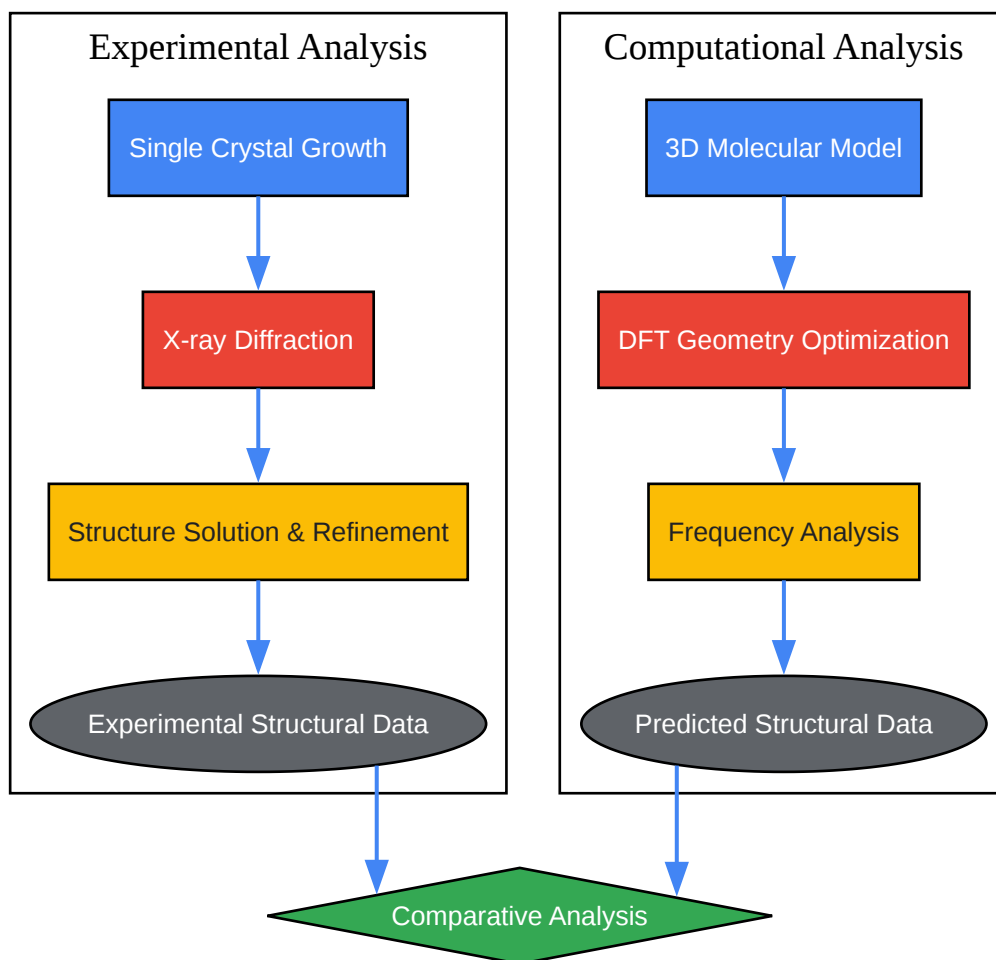
Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and structural analysis of benzo[h]quinazoline derivatives.



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Caption: A generalized synthetic workflow for producing brominated benzo[h]quinazoline derivatives.



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Caption: Workflow for the comparative structural analysis of benzo[h]quinazoline derivatives.

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